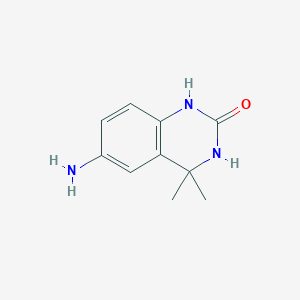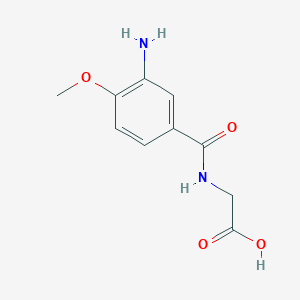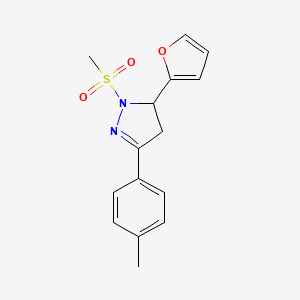
6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one derivatives often involves multistep chemical reactions, starting from simple precursors. For instance, the condensation of 6-amino-1,3-dimethyluracil with substituted benzaldehydes followed by cyclization with sodium azide and other reactants can yield dihydroquinazolin-4-ones. These syntheses are confirmed by spectroscopic methods like FTIR and NMR, showcasing the compound's formation and structure (H. Al-Adhami & S. Al-Majidi, 2021).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Functionalization : Gromachevskaya et al. (2013, 2017) explored the synthesis of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, including derivatives related to 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one. These studies describe the reaction processes and the impact of different substituents on the chemical structure and properties of the resulting compounds (Gromachevskaya et al., 2013), (Gromachevskaya et al., 2017).
Catalyst-Free Synthesis : Ramana et al. (2016) presented a catalyst-free method to synthesize functionalized 3,4-dihydroquinazolin-2(1H)-ones, highlighting an environmentally friendly approach (Ramana et al., 2016).
Biological and Medicinal Applications
Antimicrobial and Antioxidant Activities : Al-Adhami and Al-Majidi (2021) studied the antimicrobial and antioxidant activities of derivatives based on 6-Amino-1,3-dimethyluracil, which is structurally related to the quinazolinone compound (Al-Adhami & Al-Majidi, 2021).
Anticonvulsant and Antimicrobial Properties : Rajasekaran et al. (2013) synthesized novel derivatives of 3,4-dihydroquinazolin-2(1H)-ones and evaluated their anticonvulsant and antimicrobial activities (Rajasekaran et al., 2013).
Antitumor Activity : Forsch et al. (2002) and Xiong et al. (2022) investigated the antitumor activity of certain quinazoline derivatives, demonstrating their potential in cancer treatment (Forsch et al., 2002), (Xiong et al., 2022).
Anti-Inflammatory Properties : Prajapat and Talesara (2016) synthesized and screened compounds for anti-inflammatory activity, revealing the potential of 3,4-dihydroquinazolin-2(1H)-one derivatives in treating inflammation (Prajapat & Talesara, 2016).
Antibacterial Activity : Arrahman et al. (2016) conducted a study on the antibacterial activity of a 3,4-dihydroquinazolin-4-one derivative, although their findings were negative (Arrahman et al., 2016).
Propriétés
IUPAC Name |
6-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)7-5-6(11)3-4-8(7)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCHNIOTAHZTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)NC(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2492541.png)
![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2492542.png)
![4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2492543.png)
![2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2492544.png)
![2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2492546.png)


![2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2492551.png)
![2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2492553.png)
![3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2492557.png)

![2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2492562.png)
![6-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492563.png)
![4,5-Dichloro-1-[2-(4-chlorophenyl)sulfonylethyl]imidazole](/img/structure/B2492564.png)